Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Physical Characterization Quality Control Solid Form Screening

tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS 160296-40-2; MW 307.36 g/mol; C₁₇H₂₂FNO₃) is a Boc-protected piperidine derivative featuring a 4-fluorobenzoyl substituent at the 4-position. It is supplied as a solid with a certified melting point of 89–91°C and typical purities of 95–98% (HPLC) from major vendors.

Molecular Formula C17H22FNO3
Molecular Weight 307.36 g/mol
CAS No. 160296-40-2
Cat. No. B062806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
CAS160296-40-2
Molecular FormulaC17H22FNO3
Molecular Weight307.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
InChIKeyARCRECZRQVSYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Fluorobenzoyl)Piperidine-1-Carboxylate (CAS 160296-40-2): Key Intermediate Properties & Procurement Specifications


tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS 160296-40-2; MW 307.36 g/mol; C₁₇H₂₂FNO₃) is a Boc-protected piperidine derivative featuring a 4-fluorobenzoyl substituent at the 4-position . It is supplied as a solid with a certified melting point of 89–91°C and typical purities of 95–98% (HPLC) from major vendors . The compound serves as a strategic intermediate in the synthesis of CNS-targeted bioactive molecules, particularly those requiring the 4-(4-fluorobenzoyl)piperidine pharmacophore [1].

Why In-Class Piperidine Intermediates Cannot Substitute for Tert-Butyl 4-(4-Fluorobenzoyl)Piperidine-1-Carboxylate


The 4-fluorobenzoylpiperidine fragment is a validated pharmacophore for 5-HT2A receptors, with Ki values in the 1–10 nM range, and its activity is exquisitely sensitive to substitution pattern and N-protection status [1][2]. Simple replacement with the ortho-fluoro isomer, the 4-chloro analog, or the free amine results in documented changes in receptor affinity, physical form, and chemical stability that can compromise synthetic reproducibility and pharmacological outcome [1][3].

Quantitative Differentiation of Tert-Butyl 4-(4-Fluorobenzoyl)Piperidine-1-Carboxylate Versus Closest Analogs


Melting Point and Physical Form Differentiation: 4-Fluoro vs. 2-Fluoro Isomer

The target 4-fluoro compound has a sharp, well-defined melting point of 89–91°C (solid at 20°C), as certified by vendor AKSci . In contrast, the ortho-fluoro isomer (CAS 1134327-76-6) is reported as having no defined melting point (N/A) by multiple vendors, with some sources reporting inconsistent values of 50–52°C or amorphous solid . This difference in crystallinity and thermal behavior directly impacts weighing accuracy, formulation homogeneity, and long-term storage stability in research and early development settings.

Physical Characterization Quality Control Solid Form Screening

5-HT2A Receptor Pharmacophore Validation: 4-(4-Fluorobenzoyl) Fragment Delivers Sub-10 nM Affinity

The 4-(4-fluorobenzoyl)piperidine scaffold is established as one of the most potent pharmacophores for the 5-HT2A receptor, with reported Ki values in the 1–10 nM range across a panel of derivatives [1]. The Boc-protected target compound serves as the immediate synthetic precursor to this pharmacophore, preserving the critical 4-fluorobenzoyl orientation and enabling late-stage N-deprotection to install diverse pharmacophoric tails [1][2]. By contrast, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, a direct derivative, exhibits Ki = 5.3 nM at 5-HT2A, comparable to ketanserin (Ki = 3.5 nM) [2].

Serotonin Receptor 5-HT2A Antagonist CNS Drug Discovery

Boc Protection Enables Orthogonal Synthetic Strategy Versus Free Amine

The Boc group on the piperidine nitrogen provides a chemically orthogonal protection that is stable under basic and nucleophilic conditions but can be selectively removed with TFA/CH₂Cl₂ to liberate the free 4-(4-fluorobenzoyl)piperidine [1]. In contrast, the free amine (CAS 56346-57-7) is highly reactive at the piperidine NH and can undergo unwanted N-alkylation, oxidation, or salt formation during storage and multi-step sequences, reducing yield and complicating purification [1]. The drug synthesis database entry for this compound explicitly demonstrates a multi-step protocol wherein the Boc group is retained through NaH/DMF condensation steps and only removed at the final stage [1].

Synthetic Intermediate Protecting Group Strategy Multi-Step Synthesis

Vendor Purity Specifications and Analytical Documentation

The target compound is commercially available at defined purity grades with comprehensive analytical documentation. AKSci supplies at a minimum 98% purity, with batch-specific Certificates of Analysis (COA) including NMR, HPLC, and LC-MS data . Bidepharm offers 96% standard purity with NMR, HPLC, and GC batch quality reports . Thermo Fisher provides ≥95% purity . The 4-chloro analog (CAS 209808-06-0), in contrast, is available only at a minimum 95% purity from AKSci, with no melting point specification and typically less extensive analytical documentation . The 2-fluoro isomer is listed at 97% purity but lacks melting point data .

Quality Assurance Procurement Specification Analytical Characterization

Computed Physicochemical Properties Enable Rational Analog Selection

Computational predictions from Bidepharm's platform provide a consensus LogP of 3.18 and a TPSA of 46.61 Ų for the target compound . These values place it within favorable oral drug-likeness space. For comparison, the 4-chloro analog (CAS 209808-06-0) has a higher molecular weight (323.81 g/mol vs. 307.36 g/mol) and different lipophilicity due to the chlorine substituent, which can alter membrane permeability and off-target binding profiles . These computed parameters allow medicinal chemists to rationally select the 4-fluoro compound over the 4-chloro analog when specific logP and TPSA windows are required for CNS penetration.

Computational Chemistry LogP TPSA Drug-Likeness

Historical CNS Pharmacological Precedent: 4-(p-Fluorobenzoyl)piperidines Surpass Classical Antipsychotics

In the foundational structure-activity study by Duncan et al. (1970), 1-substituted 4-(p-fluorobenzoyl)piperidines were identified as the most active CNS depressants, with several compounds surpassing chlorpromazine, triperidol, and haloperidol in the fighting mouse assay [1]. This establishes the 4-(4-fluorobenzoyl) substitution pattern as the optimal configuration for CNS activity, with the p-fluoro substituent contributing significantly to potency. The target Boc-protected intermediate provides direct access to this privileged scaffold and is therefore preferred over the 4-chloro, 4-bromo, or unsubstituted benzoyl analogs for CNS discovery programs [1].

CNS Depressant Antipsychotic Lead In Vivo Pharmacology

Optimal Application Scenarios for Tert-Butyl 4-(4-Fluorobenzoyl)Piperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of 5-HT2A Receptor Modulators

The target compound is the preferred starting material for assembling 5-HT2A receptor ligands, as the 4-fluorobenzoylpiperidine core delivers sub-10 nM affinity at 5-HT2A [1]. After Boc deprotection, the free amine can be elaborated with diverse N-substituents to tune selectivity over 5-HT1A, 5-HT2C, and D2 receptors, enabling the design of atypical antipsychotic candidates [1].

Multi-Step Organic Synthesis Requiring Orthogonal N-Protection

When a synthetic route involves strongly basic or nucleophilic conditions (e.g., NaH-mediated condensations or Grignard additions), the Boc-protected piperidine nitrogen remains inert, preventing unwanted side reactions [1]. Final TFA deprotection releases the free 4-(4-fluorobenzoyl)piperidine cleanly, a strategy documented in patented drug synthesis pathways [1].

Quality-Controlled Library Production and High-Throughput Screening Support

With a defined melting point (89–91°C) and vendor-supplied COA including HPLC, NMR, and LC-MS, the compound meets the analytical documentation standards required for compound management in industrial screening collections . The availability of batch-specific impurity profiles reduces the risk of false positives in high-throughput biological assays.

Structure-Activity Relationship (SAR) Studies on Benzoylpiperidine CNS Ligands

The historical CNS depressant SAR established by Duncan et al. (1970) identifies 4-(p-fluorobenzoyl)piperidines as the most potent subclass [2]. Researchers conducting SAR exploration should use this specific intermediate to ensure that observed pharmacological activity is attributable to N-substituent variation rather than differences in the benzoyl substitution pattern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.